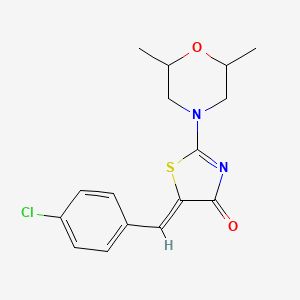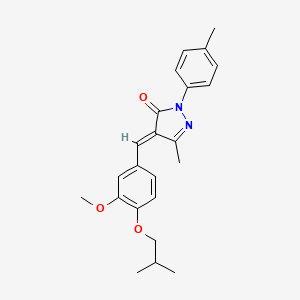![molecular formula C11H18N4OS B5307354 2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide CAS No. 899004-35-4](/img/structure/B5307354.png)
2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
説明
2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as CPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of triazole derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been shown to inhibit the TGF-β pathway, which is involved in the pathogenesis of fibrosis. Furthermore, this compound has been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Furthermore, this compound has been shown to attenuate fibrosis in various organs, including the liver and the heart.
実験室実験の利点と制限
2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. Its effects may vary depending on the cell type and experimental conditions. Furthermore, the optimal concentration and duration of treatment may vary depending on the application.
将来の方向性
There are several future directions for the study of 2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One direction is to investigate its potential therapeutic applications in various diseases, including inflammatory diseases, cancer, and fibrosis. Another direction is to explore its mechanism of action in more detail, including its effects on other signaling pathways. Furthermore, the development of more potent and selective this compound derivatives may lead to improved therapeutic applications. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for a range of diseases.
合成法
The synthesis of 2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of a base. The product is then purified using column chromatography to obtain the final compound. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the compound have been optimized for various applications.
科学的研究の応用
2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in various in vitro and in vivo models. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Furthermore, this compound has been shown to attenuate fibrosis in various organs, including the liver and the heart.
特性
IUPAC Name |
2-[(5-cyclopentyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-2-15-10(8-5-3-4-6-8)13-14-11(15)17-7-9(12)16/h8H,2-7H2,1H3,(H2,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUGGLQROZKARR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178544 | |
| Record name | 2-[(5-Cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
899004-35-4 | |
| Record name | 2-[(5-Cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899004-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5307278.png)

![7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5307300.png)
![2-({3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5307304.png)
![2-[(3-chlorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5307312.png)
![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5307318.png)
![N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5307325.png)
![1-[(2-methyl-1H-imidazol-1-yl)acetyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5307333.png)
![2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5307340.png)

![N-[1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B5307349.png)
![4-[(4-methoxyphenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B5307364.png)

![methyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5307383.png)